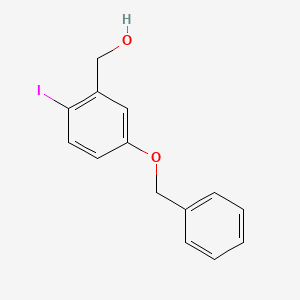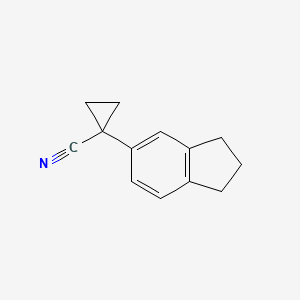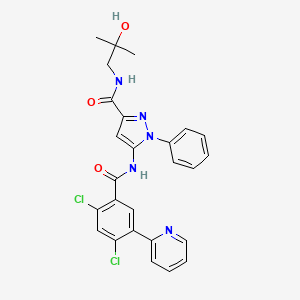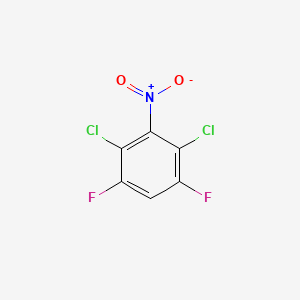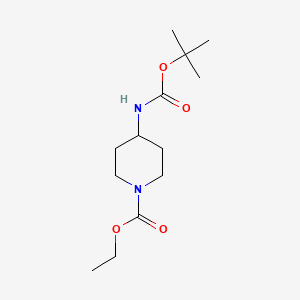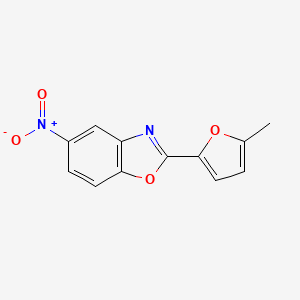![molecular formula C12H8ClN3OS B8679971 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride](/img/structure/B8679971.png)
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine moiety fused with a thiophene ring, contributes to its diverse chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amination: The amino group is introduced via nucleophilic substitution or amination reactions, often using an amine precursor and suitable activating agents.
Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid derivative to the corresponding carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and scalability. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl chloride moiety, where nucleophiles such as amines, alcohols, or thiols can replace the chloride ion to form amides, esters, or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, thiols, pyridine, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters, thioesters.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and disrupting key cellular pathways. For example, as an enzyme inhibitor, it may block the phosphorylation of substrates by kinases, leading to the inhibition of signal transduction pathways involved in cell growth and survival.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives: Known for their ability to modulate glucose metabolism and insulin sensitivity.
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride is unique due to its specific combination of a pyrrolo[2,3-b]pyridine core with a thiophene ring, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable candidate for drug development and other scientific research applications.
属性
分子式 |
C12H8ClN3OS |
|---|---|
分子量 |
277.73 g/mol |
IUPAC 名称 |
3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C12H8ClN3OS/c13-11(17)10-9(3-6-18-10)16-8-2-5-15-12-7(8)1-4-14-12/h1-6H,(H2,14,15,16) |
InChI 键 |
WQLMYBOQUXESSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=NC=CC(=C21)NC3=C(SC=C3)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


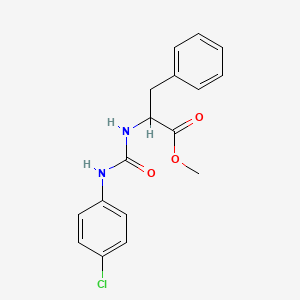
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid](/img/structure/B8679917.png)
![Tert-butyl 4-[[4-bromo-2-(dimethylcarbamoyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679929.png)
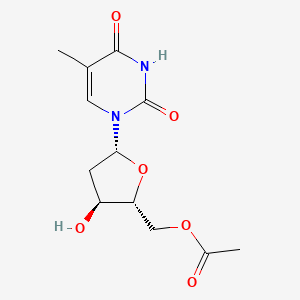
![Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8679945.png)
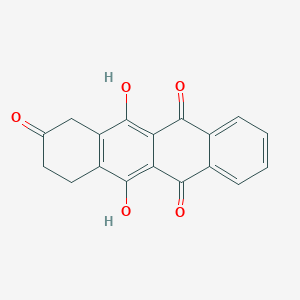
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B8679963.png)
